
Methyl carbamate
Overview
Description
Methyl carbamate (CH₃NHCOOCH₃) is a carbamate ester derived from methyl carbamic acid. It has been widely studied due to its role as a structural motif in insecticides and pharmaceuticals. As an acetylcholinesterase (AChE) inhibitor, this compound exerts its effects by carbamylating the serine hydroxyl group at the enzyme's active site, leading to transient inhibition . Unlike organophosphorus compounds, this compound-inhibited AChE regenerates spontaneously with a half-life of ~30 minutes, making it less persistent .
This compound derivatives, such as physostigmine, are historically significant as early therapeutic carbamates . Insecticidal methyl carbamates typically feature substituted phenols or oximes, balancing reactivity and stability for effective enzyme interaction . Notably, this compound itself is considered non-genotoxic, as its methyl group resists metabolic conversion to carcinogenic epoxides or aniline derivatives .
Preparation Methods
Methyl carbamate can be synthesized through several methods:
Reaction of Methanol and Urea: This is a common method where methanol reacts with urea to produce this compound and ammonia[ \text{CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃} ]
Reaction of Ammonia with Methyl Chloroformate or Dimethyl Carbonate: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate.
Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.
Reduction: It can be reduced to form simpler compounds, but this is less common in industrial applications.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.
Common reagents and conditions for these reactions include the use of catalysts like tin or indium triflate, and solvents like toluene . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Textile Industry
Methyl carbamate is primarily utilized in the textile sector, where it serves as a reactive intermediate for producing dimethylol this compound-based resins. These resins are applied to polyester-cotton blend fabrics to create durable-press finishes, enhancing the fabric's resistance to creasing and improving its durability during laundering processes.
Key Benefits in Textiles:
- Durable Press Finishes: Provides textiles with improved fold angle retention and resistance to acid and chlorine.
- Enhanced Fabric Properties: Increases the longevity and usability of fabrics in commercial laundries .
Pharmaceutical Applications
In the pharmaceutical domain, this compound is recognized for its potential use in drug formulations. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those that require carbamate moieties for biological activity.
Pharmaceutical Applications:
- Intermediate in Drug Synthesis: Used in the development of drugs that exhibit specific therapeutic effects.
- Market Segment Growth: The pharmaceutical grade segment of this compound has shown significant market share growth, indicating its importance in drug manufacturing .
Insecticides
This compound is also employed as a reagent in the formulation of insecticides. Its effectiveness as a pesticide stems from its ability to inhibit cholinesterase enzymes, which are crucial for nervous system function in insects.
Insecticide Characteristics:
- Cholinesterase Inhibition: Acts as a potent inhibitor, leading to neurotoxic effects in pests.
- Agricultural Use: Increasing demand for insecticides has driven the need for industrial-grade this compound .
Toxicological Research
Numerous studies have investigated the toxicological effects of this compound, particularly regarding its carcinogenic potential. Research indicates that this compound exhibits varying toxicity levels depending on the species being studied. For instance, studies on F344 rats and B6C3F1 mice show that rats are more susceptible to its toxic effects, leading to hepatocarcinogenic outcomes .
Study Highlights:
- Chronic Toxicity Studies: Long-term exposure studies indicate significant health risks associated with high doses of this compound.
- Species Variation: Rats demonstrate greater bioaccumulation and toxicity compared to mice due to differences in metabolic clearance rates .
Market Overview
The global market for this compound is segmented into industrial and pharmaceutical grades, with notable growth projected in both areas due to increased applications across various sectors.
Application | Market Segment | Growth Drivers |
---|---|---|
Textile Industry | Industrial Grade | Demand for durable fabrics |
Pharmaceuticals | Pharmaceutical Grade | Rising drug development needs |
Insecticides | Industrial Grade | Increased agricultural pest control |
Mechanism of Action
Methyl carbamate exerts its effects primarily through the inhibition of the enzyme cholinesterase. This enzyme is responsible for hydrolyzing acetylcholine into choline and acetic acid. By inhibiting cholinesterase, this compound increases the levels of acetylcholine, leading to overstimulation of cholinergic receptors .
Comparison with Similar Compounds
Ethyl Carbamate (Urethan)
Ethyl carbamate’s carcinogenicity arises from metabolic degradation to reactive intermediates like vinyl carbamate epoxide, which this compound cannot form . In drug design, ethyl carbamate derivatives exhibit superior RMA activity (8-fold improvement over methyl analogues) due to enhanced steric and electronic interactions .
n-Propyl and Butyl Carbamates
n-Propyl carbamate shares ethyl carbamate’s teratogenic potency, while n-butyl carbamate is inactive, highlighting the critical role of alkyl chain length in toxicity . Absorption rates follow a "lipophilicity parabola," peaking at n-butyl carbamate due to optimal hydrophobicity .
Aromatic and Substituted Carbamates
Aromatic carbamates, such as phenethyl derivatives, exhibit enhanced enzyme inhibition through π-π stacking, unlike this compound’s reliance on steric fit . N-methylation reduces toxicity, as seen in ethyl N-methylcarbamate’s lower teratogenicity compared to unmodified ethyl carbamate .
Pharmacokinetic and Metabolic Profiles
- Hydrolysis Rate : this compound hydrolyzes faster than ethyl carbamate, reducing bioaccumulation risk .
- Metabolites : this compound degrades to methylamine and CO₂, while ethyl carbamate forms toxic vinyl derivatives .
- Tissue Distribution : Lipophilic carbamates (e.g., n-butyl) accumulate in tissues, whereas this compound’s hydrophilicity limits distribution .
Biological Activity
Methyl carbamate is an organic compound that belongs to the class of carbamates, which are widely used in agricultural pesticides and as intermediates in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for human health and the environment.
This compound has the molecular formula and is characterized by its ability to inhibit cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, causing overstimulation of the nervous system.
This compound exerts its biological effects primarily through cholinesterase inhibition. The following table summarizes key aspects of its mechanism:
Property | Details |
---|---|
Cholinesterase Inhibition | Inhibits both brain and erythrocyte cholinesterase, leading to increased acetylcholine levels. |
Neurobehavioral Effects | Impairs motor activity and induces neurobehavioral changes in exposed organisms. |
Dose-Response Relationship | Exhibits a clear dose-response relationship where higher doses correlate with greater inhibition and behavioral changes. |
Toxicological Studies
Research has demonstrated that exposure to this compound can lead to acute toxicity in various animal models. A study evaluated the effects of several N-methyl carbamates, including this compound, on motor activity and cholinesterase inhibition in rats. Key findings include:
- Acute Toxicity : this compound exposure resulted in significant reductions in motor activity, particularly vertical movements, which were highly correlated with cholinesterase inhibition levels .
- Biochemical Impact : Both brain and erythrocyte cholinesterase activities were similarly affected by this compound exposure, indicating a systemic impact on cholinergic signaling .
Case Studies
Several case studies have highlighted the implications of this compound exposure:
- Acute Poisoning Incidents : Reports have documented cases of acute poisoning due to this compound exposure among agricultural workers. Symptoms included respiratory distress, muscle twitching, and confusion, consistent with cholinergic toxicity.
- Environmental Impact Studies : Research has indicated that this compound can persist in soil and water systems, posing risks to non-target organisms, including beneficial insects and aquatic life .
Human Health Risks
The potential health risks associated with this compound exposure are significant:
- Chronic Exposure Effects : Long-term exposure has been linked to neurological disorders and reproductive health issues. Epidemiological studies suggest a correlation between pesticide exposure (including this compound) and conditions such as Parkinson's disease and certain cancers .
- Regulatory Considerations : The Environmental Protection Agency (EPA) has conducted risk assessments highlighting the need for stringent regulations regarding the use of this compound in agricultural settings due to its toxicity profile .
Q & A
Q. Basic: What analytical methods are recommended for quantifying methyl carbamate in complex matrices like wines or biological samples?
Answer:
For trace-level detection, gas chromatography coupled with flame ionization detection (GC-FID) is widely used. Key parameters include:
- Linear range : 0.5–50.0 mg/L for this compound, with a detection limit of 11.1 μg/L .
- Sample preparation : Pre-concentration via C18 solid-phase extraction (SPE) improves sensitivity, achieving recovery rates of 82.2–91.2% .
- Method validation : Precision (%RSD <6.92%) and linearity (R² ≥0.9948) should be confirmed for reproducibility .
Alternative approaches include HPLC with UV detection for carbamate derivatives, though matrix complexity may require barrier-film-protected micro-scale membrane extraction to minimize interference .
Q. Basic: How can this compound be synthesized in laboratory settings for research purposes?
Answer:
A common route involves reacting urea with methanol in a two-step catalytic process:
Step 1 : Urea reacts with methanol at 100–150°C (with or without a catalyst) to form this compound (MC) .
Step 2 : Further reaction of MC with methanol at 180–190°C in the presence of catalysts (e.g., metal oxides) yields dimethyl carbonate (DMC), but intermediates like MC can be isolated .
Critical factors : Catalyst selection (e.g., ZnO), temperature control, and inert atmospheres to prevent side reactions.
Q. Basic: What safety protocols are essential when handling this compound in experimental workflows?
Answer:
- Hazard classification : While not universally classified as hazardous, this compound is a suspected carcinogen (e.g., Proposition 65 in California) and mutagenic in Drosophila .
- Exposure mitigation : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/ingestion.
- Waste disposal : Follow institutional guidelines for carbamate-containing waste, as hydrolysis products (e.g., ammonia) may require neutralization .
Q. Advanced: How do microsolvation effects influence the hydrogen-bonding interactions of this compound in aqueous environments?
Answer:
Computational and spectroscopic studies reveal that this compound forms planar complexes with water molecules (n = 1–2), stabilizing its cis-peptide bond-like structure. Key findings:
- Quadrupole coupling constants : Serve as probes for π-cooperative effects in hydrogen-bond networks .
- Internal rotation barriers : Correlated with nuclear quadrupole constants, highlighting the role of resonance-assisted hydrogen bonding (RAHB) .
Experimental validation via rotational spectroscopy or NIR (e.g., peaks at 1475 nm and 1960 nm for carbamate groups) is recommended .
Q. Advanced: How can batch-to-batch variability in this compound derivatives affect pharmacological assays, and how is this mitigated?
Answer:
Variability in impurities, salt content, or solubility arises from limited quality control in research-grade synthesis. Strategies include:
- Enhanced QC : Request peptide content analysis (e.g., via NMR or LC-MS) to standardize concentrations for bioassays .
- TFA removal : For cell-based assays, ensure trifluoroacetic acid (TFA) content <1% to avoid cytotoxicity .
- Documentation : Maintain batch-specific certificates of analysis (CoA) for traceability, as seen in regulated standards like fentanyl this compound .
Q. Advanced: What are the mechanistic pathways for this compound-induced carcinogenicity, and how do they differ across species?
Answer:
- Metabolic activation : this compound is genotoxic via metabolic conversion to reactive intermediates (e.g., isocyanates), similar to ethyl carbamate .
- Species-specific effects : Carcinogenic in rats (hepatocellular adenomas) but not in mice, likely due to differential cytochrome P450 metabolism .
- Ames test : Negative in Salmonella but mutagenic in Drosophila, emphasizing the need for multi-model toxicity assessments .
Q. Advanced: How can forced degradation studies of this compound derivatives inform drug stability profiling?
Answer:
Case study: Degradation of darunavir analogs produces this compound-linked byproducts (e.g., DP-5). Methodological steps:
- Stress conditions : Hydrolysis (acid/alkaline), oxidation, or thermal stress to simulate degradation .
- Analytical workflows : Use LC-HRMS for structural elucidation, complemented by NMR/IR to confirm carbamate bond cleavage .
- Risk assessment : Quantify degradation kinetics to establish shelf-life and storage guidelines.
Q. Advanced: What role does this compound play in non-phosgene polyurethane production, and what are its industrial-scale challenges?
Answer:
- Intermediate utility : this compound is a precursor in urea-methanol routes for dimethyl carbonate (DMC) synthesis, avoiding toxic phosgene .
- Technical hurdles : Catalyst deactivation, side reactions (e.g., urea decomposition), and energy-intensive distillation steps .
- Research focus : Optimize catalytic systems (e.g., zeolites) and reactor designs (e.g., catalytic distillation) for scalable production .
Properties
IUPAC Name |
methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAXTIRRLKXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Record name | METHYL CARBAMATE | |
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DSSTOX Substance ID |
DTXSID8020834 | |
Record name | Methyl carbamate | |
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Molecular Weight |
75.07 g/mol | |
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Physical Description |
Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline] | |
Record name | METHYL CARBAMATE | |
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Record name | Carbamic acid, methyl ester | |
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Boiling Point |
351 °F at 760 mmHg (NTP, 1992), 177 °C | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C | |
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Density |
1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | Methyl carbamate | |
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Color/Form |
WHITE CRYSTALS, NEEDLES | |
CAS No. |
598-55-0 | |
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Melting Point |
129 °F (NTP, 1992), 52-54 °C | |
Record name | METHYL CARBAMATE | |
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